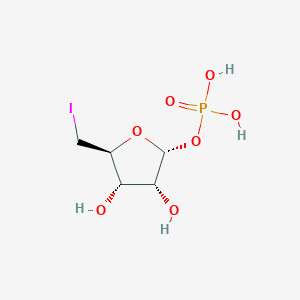
5-Iodoribose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodoribose 1-phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a phosphorylated derivative of ribose, which is a component of RNA and DNA.
Mecanismo De Acción
The mechanism of action of 5-iodoribose 1-phosphate involves its interaction with the enzyme PRPK. The molecule acts as a substrate for the enzyme, which catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.
Efectos Bioquímicos Y Fisiológicos
5-Iodoribose 1-phosphate has been shown to have various biochemical and physiological effects. The molecule has been shown to inhibit the activity of the enzyme ribokinase, which is involved in the metabolism of ribose. This inhibition results in the accumulation of ribose in cells, which can have various physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-iodoribose 1-phosphate in lab experiments is its specificity for the enzyme PRPK. This specificity allows for the detection of PRPK activity in cells. However, one of the limitations of using this molecule is its cost and availability.
Direcciones Futuras
For the research on this molecule include the development of more efficient synthesis methods and the investigation of its potential applications in the development of new diagnostic tools and therapies.
Métodos De Síntesis
5-Iodoribose 1-phosphate can be synthesized through a multi-step process starting from ribose. The first step involves the protection of the hydroxyl groups of ribose using a protecting group. The next step involves the iodination of the protected ribose using iodine and a suitable oxidant. The final step involves the deprotection of the hydroxyl groups to obtain 5-iodoribose 1-phosphate.
Aplicaciones Científicas De Investigación
5-Iodoribose 1-phosphate has various scientific research applications. One of the most significant applications is in the field of molecular biology. This molecule is used as a substrate for the enzyme ribose phosphate pyrophosphokinase (PRPK), which is involved in the biosynthesis of nucleotides. The enzyme catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.
Propiedades
Número CAS |
100752-90-7 |
|---|---|
Nombre del producto |
5-Iodoribose 1-phosphate |
Fórmula molecular |
C5H10IO7P |
Peso molecular |
340.01 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H10IO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
Clave InChI |
BBTRJIPCRXSCEB-TXICZTDVSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)I |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
SMILES canónico |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
Sinónimos |
5-iodoribose 1-phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



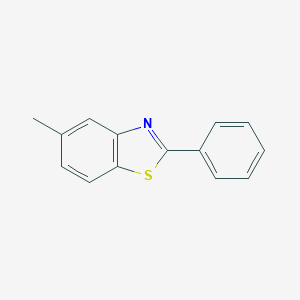
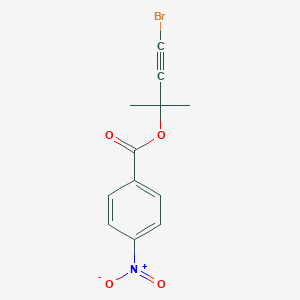
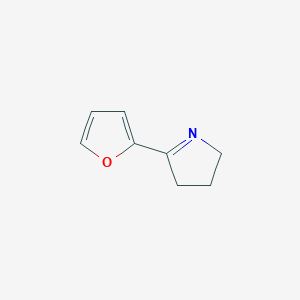
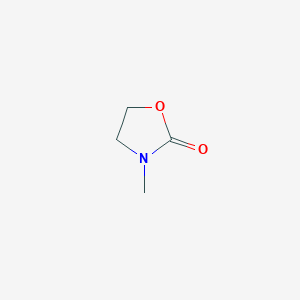
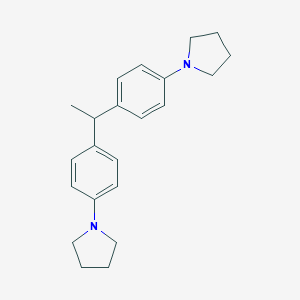
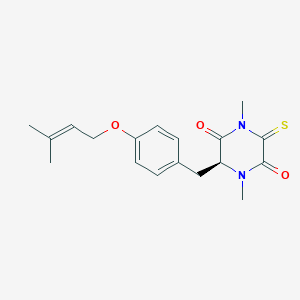
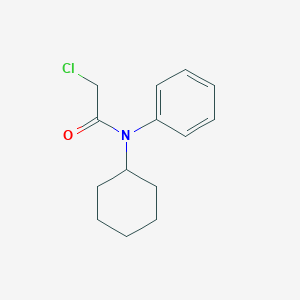
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
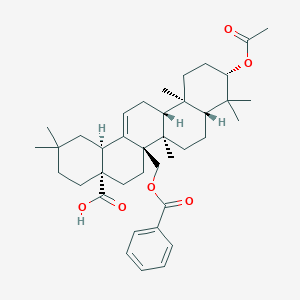
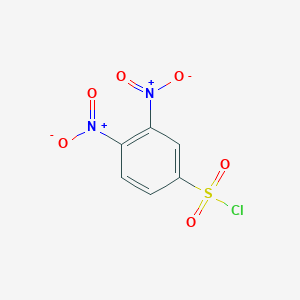
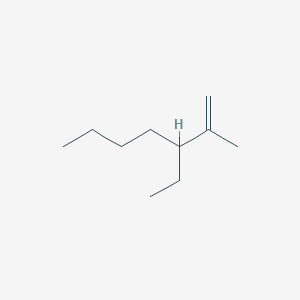
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)